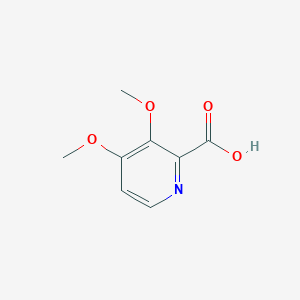

3,4-Dimethoxypicolinic acid

Descripción general

Descripción

3,4-Dimethoxypicolinic acid is a chemical compound that is structurally related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position. The addition of methoxy groups at the 3 and 4 positions of the pyridine ring results in 3,4-dimethoxypicolinic acid. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other compounds.

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethoxypicolinic acid has been explored in various studies. For instance, 3-mercaptopicolinic acid derivatives have been synthesized and tested for their hypoglycemic activity. Although the study focused on 3-mercaptopicolinic acid, the methods used for substitution at the 4-position could be relevant for the synthesis of 3,4-dimethoxypicolinic acid derivatives . Additionally, the synthesis of 2,3,4,5-tetrahydrodipicolinic acid, a key intermediate in the diaminopimelate pathway to L-Lysine, involves steps that could potentially be adapted for the synthesis of 3,4-dimethoxypicolinic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxypicolinic acid has been determined using various techniques such as NMR and X-ray diffraction. For example, the crystal structure of 2,4,6-tripicolinic acid hydrate has been characterized, providing insights into the arrangement of picolinic acid derivatives in the solid state . Although not directly related to 3,4-dimethoxypicolinic acid, understanding the structural properties of similar compounds can provide a foundation for predicting the molecular structure and behavior of 3,4-dimethoxypicolinic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3,4-dimethoxypicolinic acid has been studied, particularly in the context of photomechanical behavior. For instance, 3,4-dimethoxycinnamic acid has been shown to undergo a solid-state 2+2 photodimerization, which is influenced by the molecular movement during the reaction . This information could be useful in understanding the types of chemical reactions that 3,4-dimethoxypicolinic acid might participate in, especially those involving photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxypicolinic acid can be inferred from studies on related compounds. The solubility, stability, and reactivity of these compounds in various conditions are important characteristics that determine their potential applications. For example, the stability of 2,3,4,5-tetrahydrodipicolinic acid in different solutions provides insight into the behavior of picolinic acid derivatives under various chemical conditions . Similarly, the crystal structure and hydrogen bonding patterns observed in 2,4,6-tripicolinic acid hydrate can inform predictions about the physical properties of 3,4-dimethoxypicolinic acid, such as its crystallinity and potential for forming hydrogen bonds .

Aplicaciones Científicas De Investigación

Analgesic and Anti-Inflammatory Properties

3,4-Dimethoxypicolinic acid (3,4-DAA) has shown potential in treating rheumatoid arthritis. In a study by Inglis et al. (2007), 3,4-DAA demonstrated significant analgesic and anti-inflammatory properties in a mouse model of rheumatoid arthritis, reducing both clinical and histological severity of the condition (Inglis et al., 2007).

Metabolic Insights

Research on the metabolism of similar compounds, such as 3,4-dimethoxyphenylethylamine, provides insights into the metabolic pathways and potential therapeutic applications of 3,4-dimethoxypicolinic acid. Friedhoff and Hollister (1966) investigated the metabolism of 3,4-dimethoxyphenylethylamine in humans, revealing significant metabolic differences compared to other compounds like mescaline (Friedhoff & Hollister, 1966).

Synthesis and Chemical Properties

The synthesis process of related compounds, such as 3,4-dimethoxyphenylacetic acid, has been studied to improve production efficiency. Zhu Jintao (2010) reported a synthesis method with an overall yield of about 64%, which could have implications for the synthesis of 3,4-dimethoxypicolinic acid (Zhu Jintao, 2010).

Pharmacological Evaluation

The pharmacological properties of compounds structurally similar to 3,4-dimethoxypicolinic acid, such as 2'-hydroxychalcones and flavones, have been evaluated for their potential as inhibitors of inflammatory mediators. Ballesteros et al. (1995) synthesized and tested compounds derived from 3,4-dimethoxycinnamic acid, showing potential for anti-inflammatory applications (Ballesteros et al., 1995).

Photomechanical Behavior

The photomechanical behavior of 3,4-dimethoxycinnamic acid, a compound related to 3,4-dimethoxypicolinic acid, has been studied to understand its properties under different forms. Mishra et al. (2015) isolated a new polymorph of 3,4-dimethoxycinnamic acid and analyzed its photochemical and photomechanical properties, which could be relevant for understanding the behavior of 3,4-dimethoxypicolinic acid (Mishra et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dimethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-4-9-6(8(10)11)7(5)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYGZZOEKGPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxypicolinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

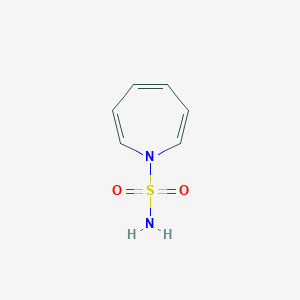

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)

![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)